1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . This method allows for efficient and rapid synthesis with high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize the reaction conditions and improve scalability .
Chemical Reactions Analysis
1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The compound’s electronic properties also enable it to participate in charge transfer processes, which are crucial for its applications in organic electronics .
Comparison with Similar Compounds
1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one can be compared with other carbazole derivatives such as:
1,1’-(9-Ethyl-9H-carbazole-3,6-diyl)bis(3-phenylprop-2-en-1-one): This compound has similar structural features but may exhibit different electronic and optical properties due to variations in the substitution pattern.
9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole: This derivative includes additional heteroaryl groups, which can further modify its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and optical characteristics, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C32H25NO2 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[9-ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C32H25NO2/c1-2-33-29-17-15-25(31(34)19-13-23-9-5-3-6-10-23)21-27(29)28-22-26(16-18-30(28)33)32(35)20-14-24-11-7-4-8-12-24/h3-22H,2H2,1H3 |
InChI Key |
CGJSCBDUDDVZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C=CC3=CC=CC=C3)C4=C1C=CC(=C4)C(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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